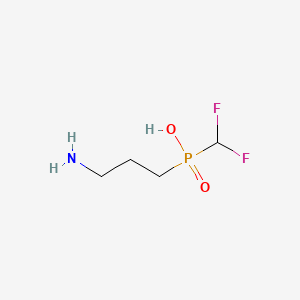

3-aminopropyl-(difluoromethyl)phosphinic Acid

概述

描述

CGP 47656 是一种合成的有机化合物,作为 γ-氨基丁酸 B 型受体的选择性配体。 它已被研究用于其潜在的治疗应用,特别是在调节中枢神经系统的神经递质释放方面 .

准备方法

CGP 47656 的合成涉及多个步骤,从核心结构的制备开始。合成路线通常包括以下步骤:

核心结构的形成: 第一步涉及通过一系列化学反应形成核心结构,包括亲核取代和缩合反应。

官能团修饰: 然后通过引入各种官能团来修饰核心结构,以实现所需的化学性质。

纯化和分离: 最终化合物通过色谱法和重结晶等技术纯化和分离,以获得高纯度产品.

化学反应分析

CGP 47656 会经历几种类型的化学反应,包括:

氧化: 该化合物可以发生氧化反应,导致形成氧化衍生物。

还原: 还原反应可以将 CGP 47656 转换为具有不同化学性质的还原形式。

取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及水解的酸性或碱性条件。 从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂 .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phosphinic acid derivatives, including 3-aminopropyl-(difluoromethyl)phosphinic acid. These compounds have shown effectiveness against various bacterial strains, including Escherichia coli. The incorporation of difluoromethyl groups enhances the lipophilicity of these compounds, facilitating their penetration through bacterial membranes and increasing their bioavailability .

Table 1: Antimicrobial Efficacy of Phosphinic Acid Derivatives

| Compound | Target Bacteria | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | E. coli | 9-17 | Enhanced activity compared to fosmidomycin |

| Fosmidomycin | E. coli | 42 | Reference compound |

Potential in Drug Discovery

Phosphinic acids are recognized for their structural diversity and biological activity, making them valuable in drug discovery. They have been investigated for their roles as anti-inflammatory, anti-Alzheimer's, antiparasitic, and antimicrobial agents . The unique properties of this compound position it as a promising candidate for further development in these areas.

Herbicidal Properties

The herbicidal potential of phosphonic acids has been explored, with some derivatives demonstrating effectiveness in inhibiting plant growth. The structural modifications that include difluoromethyl groups can enhance the selectivity and efficacy of these compounds as herbicides . This application is particularly relevant in the context of developing more environmentally friendly agricultural chemicals.

Membrane Technology

Phosphinic acids are being studied for their role in membrane technologies, particularly in high-temperature proton exchange membrane fuel cells. The incorporation of phosphonic groups can improve the ionic conductivity and thermal stability of membranes, making them suitable for advanced energy applications .

Case Study: Antimicrobial Efficacy

A study conducted on various phosphonic acid derivatives demonstrated that the introduction of difluoromethyl groups significantly improved their antimicrobial activity against resistant strains of E. coli. The research involved synthesizing multiple analogues and evaluating their inhibitory effects using standard microbiological methods (paper disc diffusion). The results indicated that compounds with difluoromethyl substitutions exhibited lower IC50 values compared to non-fluorinated analogues, underscoring the importance of structural modifications in enhancing bioactivity .

Case Study: Herbicide Development

Research into the herbicidal properties of phosphonic acids revealed that certain derivatives could effectively inhibit weed growth while minimizing harm to crops. The study focused on the synthesis of novel compounds based on this compound and tested their efficacy in field trials, showing promising results for future agricultural applications .

作用机制

CGP 47656 通过与 γ-氨基丁酸 B 型受体结合而发挥其作用,γ-氨基丁酸 B 型受体是位于中枢神经系统中的 G 蛋白偶联受体。结合后,该化合物调节这些受体的活性,导致神经递质释放和突触传递发生变化。 所涉及的分子靶点和途径包括抑制腺苷酸环化酶活性以及调节离子通道功能 .

相似化合物的比较

与其他类似化合物相比,CGP 47656 对 γ-氨基丁酸 B 型受体具有高度的选择性。一些类似的化合物包括:

巴氯芬: 一种众所周知的 γ-氨基丁酸 B 型受体激动剂,在临床上用作肌肉松弛剂。

CGP 27492: 另一种具有高亲和力的 γ-氨基丁酸 B 型受体配体。

CGP 35348: γ-氨基丁酸 B 型受体的竞争性拮抗剂.

生物活性

3-Aminopropyl-(difluoromethyl)phosphinic acid (CGP48369) is a compound of increasing interest in pharmacological research, particularly for its interactions with GABA receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethyl group attached to a phosphinic acid backbone. Its structural formula can be represented as follows:

This compound is noted for its role as a GABA_B receptor agonist, which has implications in modulating neurotransmission.

The primary mechanism of action for this compound involves its agonistic activity at GABA_B receptors. These receptors are metabotropic and play crucial roles in inhibitory neurotransmission in the central nervous system (CNS). When activated, GABA_B receptors can lead to various downstream effects, including modulation of calcium and potassium channels, ultimately resulting in decreased neuronal excitability.

Electrophysiological Effects

Research has shown that this compound can effectively reduce excitatory neurotransmitter release. For instance, it has been demonstrated to decrease the release of acetylcholine at neuromuscular junctions, suggesting a significant role in synaptic transmission modulation . The compound's ability to influence GABAergic transmission has been linked to its potential therapeutic effects in treating conditions such as epilepsy and anxiety disorders.

In Vivo Studies

In animal models, this compound has been shown to affect behavioral responses related to anxiety and locomotion. For example, studies indicate that administration of this compound can alter operant behavior in pigeons, which is indicative of its anxiolytic properties . This suggests that it may have potential applications in managing anxiety-related disorders.

Case Study 1: Antinociceptive Effects

A study investigated the antinociceptive effects of this compound in a rat model of pain. The results indicated that the compound significantly reduced pain responses when administered prior to nociceptive stimuli. This effect was attributed to enhanced GABA_B receptor activation leading to increased inhibitory signaling within pain pathways.

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of this compound against excitotoxicity induced by glutamate. The findings suggested that the compound could mitigate neuronal damage through its action on GABA_B receptors, highlighting its potential utility in neurodegenerative diseases.

Comparative Table of Biological Activities

属性

分子式 |

C4H10F2NO2P |

|---|---|

分子量 |

173.10 g/mol |

IUPAC 名称 |

3-aminopropyl(difluoromethyl)phosphinic acid |

InChI |

InChI=1S/C4H10F2NO2P/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2,(H,8,9) |

InChI 键 |

TXAHGWWWANKBDA-UHFFFAOYSA-N |

SMILES |

C(CN)CP(=O)(C(F)F)O |

规范 SMILES |

C(CN)CP(=O)(C(F)F)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-aminopropyl(difluoromethyl)phosphinic acid CGP 47656 CGP-47656 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。